2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound with a complex structure that includes a benzylthio group, a pyrrolidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-dibromobutane with ammonia or a primary amine.
Coupling of Benzylthiol and Pyrrolidine: The benzylthiol is then coupled with the pyrrolidine ring using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).
Introduction of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the pyrrolidine ring can interact with various receptors or enzymes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)ethanone:
Uniqueness
2-(Benzylthio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to the presence of both the benzylthio and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c1-20(17,18)13-7-8-15(9-13)14(16)11-19-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDRGQTJOVWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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